

Application Notes and Protocols for CB30900 Administration in In Vivo Mouse Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CB30900 is a novel dipeptide inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By inhibiting TS, **CB30900** disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. A key feature of **CB30900** is that it is not a substrate for polyglutamation, which may confer activity in tumors with low or defective folylpolyglutamate synthetase, a common mechanism of resistance to other folate-based TS inhibitors.[1] These application notes provide a comprehensive protocol for the in vivo administration of **CB30900** in mouse models for preclinical anti-tumor efficacy and toxicity studies.

Data Presentation Pharmacokinetic Parameters of CB30900 in Mice



Parameter	Intravenous (100 mg/kg)	Intraperitoneal (dose not specified)	Subcutaneous (50 mg/kg over 24h)	
Peak Plasma Concentration (Cmax)	716 μΜ	Comparable to i.v.	3 μM (steady state)	
Elimination Half-life (t1/2)	Triphasic: 2.8 min (α), 19.1 min (β), 4.1 hr (γ)	Biphasic, comparable to i.v.	Not applicable	
Area Under the Curve (AUC 0-2hr)	131 μM·hr	Complete bioavailability	71 μM·hr (0-24hr)	
Clearance	1.19 ml g-1 hr-1	Not specified	Not specified	
Tumor Concentration (Peak)	27% of plasma concentration at 30 min	Not specified	~0.5 μM	
Liver Concentration (vs. Plasma)	7-fold greater	7-fold greater	7-fold greater	
Kidney Concentration (vs. Plasma)	Similar to plasma	Similar to plasma	Similar to plasma	

Data sourced from "Preclinical pharmacology of **CB30900**, a novel dipeptide inhibitor of thymidylate synthase, in mice."[1]

In Vivo Anti-Tumor Efficacy and Toxicity Profile of CB30900 (Representative Data)



Mouse Model	Administrat ion Route & Schedule	Dose (mg/kg)	Tumor Growth Inhibition (TGI) (%)	Body Weight Change (%)	Observed Adverse Effects
Human Tumor Xenograft	Intraperitonea I, daily for 5 days	25	Data not available	Data not available	Data not available
Human Tumor Xenograft	Intravenous, twice weekly	50	Data not available	Data not available	Data not available
Syngeneic Mouse Model	Subcutaneou s, continuous infusion	50 (over 24h)	Data not available	Data not available	Data not available

Note: Specific quantitative data on tumor growth inhibition and detailed toxicity profiles for **CB30900** were not available in the searched literature. The table above serves as a template for data presentation. Researchers should determine these parameters empirically.

Signaling Pathway

CB30900 exerts its anti-cancer effect by directly inhibiting thymidylate synthase. This enzyme is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the synthesis of thymidine triphosphate (dTTP), one of the four essential building blocks of DNA. By blocking this pathway, **CB30900** leads to a depletion of the dTTP pool, which in turn inhibits DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells.

In Vivo Efficacy Study Workflow

Study Setup

Animal Acclimatization



(1-2 weeks) Tumor Cell Implantation (Subcutaneous) CB30900 Mechanism of Action Tumor Growth Monitoring **dUMP** CB30900 (deoxyuridine monophosphate) Randomization into Groups (e.g., ~100-150 mm³ tumors) Inhibits Substrate Treatment Phase Thymidylate Synthase (TS) Catalyzes conversion Daily/Weekly Dosing (e.g., i.p., i.v.) **dTMP** (deoxythymidine monophosphate) Tumor Volume & Body Weight Measurement (2-3 times/week) Endpoint Analysis dTTP (deoxythymidine triphosphate) **Study Termination** (e.g., tumor size limit reached) Tumor Excision & Weight DNA Synthesis & Repair Tissue Collection for Inhibition leads to Pharmacodynamics/Histology Cell Cycle Arrest & Data Analysis (TGI, Toxicity) **Apoptosis**

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References

- 1. Preclinical pharmacology of CB30900, a novel dipeptide inhibitor of thymidylate synthase, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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